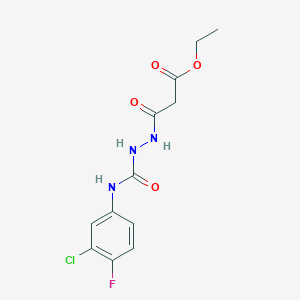
3,3'-Diethylbenzidine diHCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-Diethylbenzidine dihydrochloride is a chemical compound with the molecular formula C16H21ClN2. It is also known by its IUPAC name, 3,3’-diethyl-[1,1’-biphenyl]-4,4’-diamine hydrochloride. This compound is typically found in the form of a white to light yellow or light orange powder or crystals. It is used in various scientific and industrial applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Diethylbenzidine dihydrochloride can be achieved through the alkylation of benzidine. One common method involves the use of benzidine, ethanol, and Raney nickel as a catalyst. The reaction mixture is heated under reflux with stirring for a total of 15 hours. The product is then purified through filtration and recrystallization from ethanol .
Industrial Production Methods
In industrial settings, the production of 3,3’-Diethylbenzidine dihydrochloride follows similar synthetic routes but on a larger scale. The use of continuous reactors and automated filtration systems ensures high yield and purity of the final product. The reaction conditions are optimized to maintain consistent quality and minimize impurities .
化学反应分析
Types of Reactions
3,3’-Diethylbenzidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding amines.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are commonly used.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Nitro and sulfonic acid derivatives
科学研究应用
3,3’-Diethylbenzidine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme reactions and as a staining agent.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes
作用机制
The mechanism of action of 3,3’-Diethylbenzidine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on the context of its use. The compound’s diethyl groups and biphenyl structure allow it to interact with hydrophobic pockets in proteins, influencing their activity .
相似化合物的比较
Similar Compounds
- 3,3’-Dimethylbenzidine dihydrochloride
- 4,4’-Diaminobenzidine dihydrochloride
- 3,3’-Diamino-4,4’-dihydroxydiphenyl sulfone
Uniqueness
3,3’-Diethylbenzidine dihydrochloride is unique due to its diethyl substitution, which imparts distinct chemical properties compared to its methyl and unsubstituted analogs. This substitution affects its solubility, reactivity, and interaction with biological molecules, making it suitable for specific applications where other compounds may not be as effective .
属性
IUPAC Name |
4-(4-amino-3-ethylphenyl)-2-ethylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2.ClH/c1-3-11-9-13(5-7-15(11)17)14-6-8-16(18)12(4-2)10-14;/h5-10H,3-4,17-18H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAFIRBNXJJBTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)CC)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
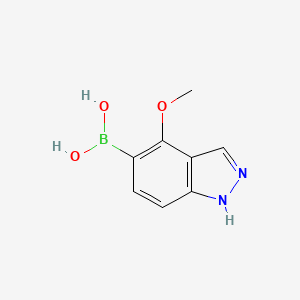
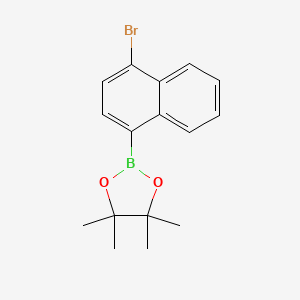
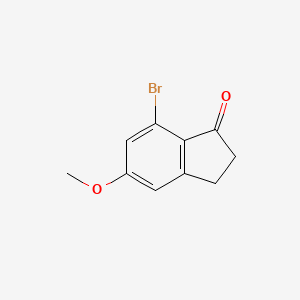


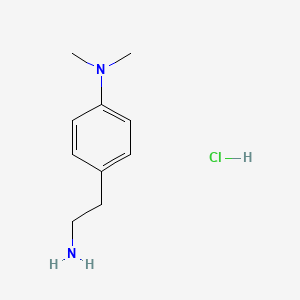

![tert-butyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B8226643.png)
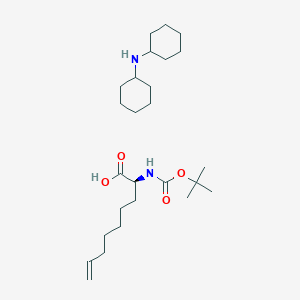
![3-Iodo-2,4-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B8226658.png)
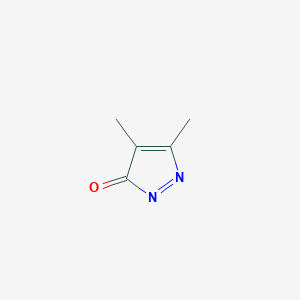
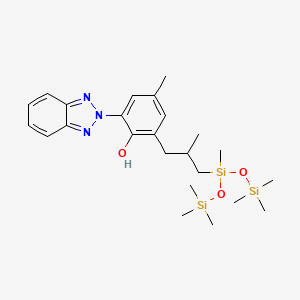
![11,22-dibromo-7,18-bis(2-octyldodecyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B8226675.png)
